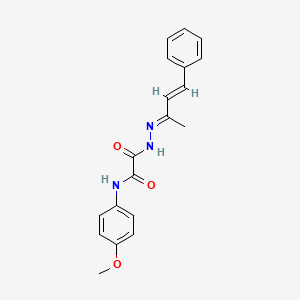
Neohesperdin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neohesperidin is a flavanone glycoside predominantly found in citrus fruits. It is the 7-O-neohesperidose derivative of hesperetin, which is the 4’-methoxy derivative of eriodictyol . This compound is known for its potent pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities .
準備方法
Synthetic Routes and Reaction Conditions: Neohesperidin can be synthesized through various methods, including plant extraction, chemical synthesis from naringin, and biotransformation from hesperidin . One common method involves the extraction from citrus fruits, followed by purification processes to isolate the compound.
Industrial Production Methods: Industrial production of neohesperidin often involves the extraction from citrus peels, particularly from bitter oranges. The process includes steps such as solvent extraction, filtration, and crystallization to obtain high-purity neohesperidin .
化学反応の分析
Types of Reactions: Neohesperidin undergoes several types of chemical reactions, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions are crucial for its metabolism and bioavailability.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Glucuronidation and Sulfation: Often facilitated by enzymes such as UDP-glucuronosyltransferases and sulfotransferases.
Glutamylation and N-butyryl glycylation: These reactions involve the addition of glutamic acid and butyric acid derivatives, respectively.
Major Products: The primary products of these reactions include various metabolites that retain the core flavanone structure but with different functional groups attached, enhancing their solubility and excretion .
科学的研究の応用
Neohesperidin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders
作用機序
Neohesperidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: Protects neurons from oxidative stress and apoptosis by activating pathways like Akt/Nrf2/HO-1.
類似化合物との比較
Neohesperidin is often compared with other flavanones such as naringin and hesperidin:
特性
分子式 |
C28H34O15 |
|---|---|
分子量 |
610.6 g/mol |
IUPAC名 |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-14-6-15(31)20-16(32)8-17(41-18(20)7-14)11-3-12(30)5-13(4-11)38-2/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 |
InChIキー |
TWAZWVPPDIUVOD-UZRWAPQLSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)
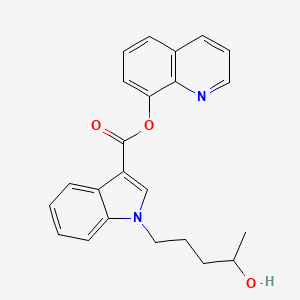
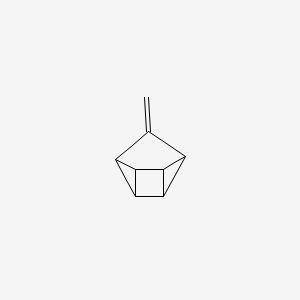
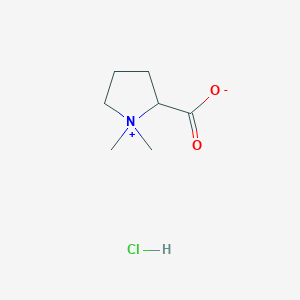
![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
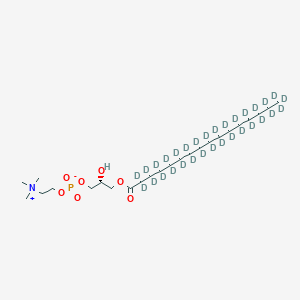
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)

